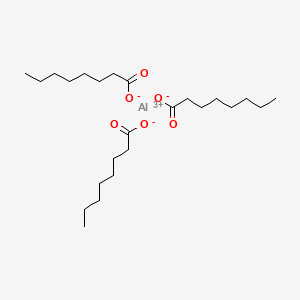

Aluminum octanoate

Description

Conceptual Framework of Metal Carboxylates and Fatty Acid Salts in Materials Science

Metal carboxylates, also referred to as metal soaps, are a class of compounds where a metal ion is bonded to an organic carboxylate anion. acs.org These materials are synthesized through the reaction of metal salts with carboxylic acids. acs.org The resulting compounds, such as aluminum octanoate (B1194180), possess properties derived from both the metal and the organic acid, making them valuable in various industrial applications. ontosight.ainof.co.jp In materials science, metal carboxylates are utilized for creating coatings, lubricants, and as stabilizers in plastics. nof.co.jpchempoint.com

Fatty acid salts are a sub-class of metal carboxylates where the organic acid is a fatty acid. nof.co.jpfao.org These salts are integral to the development of functional materials. nof.co.jp Their molecular structure, which includes a polar head (the carboxylate group) and a nonpolar tail (the hydrocarbon chain), allows them to act as surfactants, emulsifiers, and anticaking agents. cir-safety.org This dual nature is harnessed in materials science to create nanostructured materials, where the fatty acid chains can act as templates or surfactants. ontosight.ai The properties of the final material, such as solubility and reactivity, are influenced by the length and branching of the fatty acid chain. ontosight.aiontosight.ai

Significance of Octanoate Ligands in Advanced Coordination Chemistry and Functional Materials Design

In coordination chemistry, the octanoate ligand, derived from octanoic acid, plays a crucial role in the structure and function of metal complexes. ontosight.aiontosight.ai Octanoic acid is a medium-chain fatty acid, and its eight-carbon chain imparts specific properties to the resulting coordination compound. foodb.caontosight.ai The use of octanoate ligands can influence the solubility, stability, and reactivity of the complex. ontosight.ai By modifying the ligand structure or the metal-to-ligand ratio, the properties of the resulting materials can be tailored for specific applications. ontosight.ai For instance, the branched nature of a carboxylate ligand can significantly affect the physical and chemical properties of the complex, including its solubility and melting point. ontosight.ai

The design of functional materials often leverages the unique characteristics of octanoate ligands. ontosight.ai These ligands can act as bridges between metal centers, leading to the formation of one-, two-, or three-dimensional structures known as metal-organic frameworks (MOFs). mdpi.comwikipedia.org The controlled assembly of these structures allows for the creation of materials with tailored porosity and surface properties. mdpi.comacademie-sciences.fr For example, complexes with octanoate ligands are used as precursors for the synthesis of nanoparticles and thin films for use in electronics and energy storage. ontosight.ai Recent research has also shown that short-chain ligands like octanoate can provide superior binding strength and stability in certain nanocrystal applications. acs.org

Historical Development and Evolving Paradigms in Aluminum Soap Research

The study of aluminum soaps, such as aluminum octanoate, has evolved significantly over the past century. Initially, their primary use was as gelling agents. chemicalbook.com In the early 20th century, aluminum stearate, another aluminum soap, was introduced as a component in paint to prevent the separation of pigment and to increase the body of the paint. chempoint.com The synthesis of aluminum soaps was historically challenging, with early methods involving the reaction of aluminum hydroxide (B78521) with fatty acids, often with inconsistent results. google.com It was noted that the conditions of drying profoundly influence the properties of the final soaps. royalsocietypublishing.org

Early research was often focused on understanding the fundamental chemical nature of these compounds. For a long time, the existence of aluminum trisoaps was debated, with some researchers in the 1930s claiming their synthesis was impossible. royalsocietypublishing.org Later studies in the mid-20th century provided evidence for the existence of di-soaps and proposed polymeric structures for aluminum soaps, where aluminum and oxygen atoms form the backbone of a polymer chain. royalsocietypublishing.orgroyalsocietypublishing.org This represented a shift from viewing them as simple salts to complex coordination polymers. royalsocietypublishing.org More recent investigations have utilized advanced techniques to discover that the thickening power of aluminum soaps in organic solvents arises from the formation of spherical nanoparticles that aggregate into fractal networks. researchgate.net This new understanding of their structure at the nanoscale is expanding their potential applications into new areas, such as reinforcing agents in rubber compounds. researchgate.net

Data Tables

The following tables provide key data on this compound and a list of chemical compounds mentioned in this article.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6028-57-5 |

|---|---|

Molecular Formula |

C24H45AlO6 |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

aluminum;octanoate |

InChI |

InChI=1S/3C8H16O2.Al/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

VAROLYSFQDGFMV-UHFFFAOYSA-K |

SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Al+3] |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Al+3] |

Other CAS No. |

6028-57-5 |

Related CAS |

124-07-2 (Parent) |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Aluminum Octanoate Systems

Synthetic Routes to Aluminum Octanoate (B1194180)

The formation of aluminum octanoate can be approached through several synthetic pathways, primarily involving the reaction of an aluminum source with octanoic acid or its derivatives.

Direct Synthesis Pathways from Octanoic Acid Precursors

The most straightforward method for synthesizing this compound is through the direct reaction of an aluminum-containing compound with octanoic acid. psu.edu One common approach involves the reaction of aluminum hydroxides, such as gibbsite [α-Al(OH)₃·3H₂O] or boehmite [Al(O)(OH)]n, with octanoic acid. researchgate.netrsc.org This reaction typically requires heating to drive off the water produced. For instance, carboxylatoalumoxanes, which are related to aluminum carboxylates, can be synthesized by reacting boehmite with carboxylic acids like octanoic acid. psu.eduacs.orgacs.org

Another direct pathway utilizes aluminum alkoxides, such as aluminum isopropoxide. researchgate.net The reaction between an aluminum alkoxide and a carboxylic acid, like octanoic acid, results in the formation of the corresponding aluminum carboxylate and the alcohol. princeton.edu Similarly, trialkylaluminum compounds can react with carbon dioxide to yield dialkylaluminium carboxylates, which can further react to form alkyl aluminium dicarboxylates. wikipedia.org

The reaction conditions for these direct syntheses can vary. For example, the synthesis of isopropyl octanoate, a related ester, can be catalyzed by zinc octanoate at temperatures between 145 and 165 °C. scielo.br While not a direct synthesis of this compound, this illustrates the conditions often employed in carboxylate chemistry.

A general representation of the direct synthesis from an aluminum hydroxide (B78521) is: Al(OH)₃ + 3 CH₃(CH₂)₆COOH → Al(OOC(CH₂)₆CH₃)₃ + 3 H₂O

Transmetallation and Ligand Exchange Reactions in Aluminum Carboxylate Formation

Transmetallation and ligand exchange offer alternative and sometimes more controlled routes to aluminum carboxylates. wikipedia.org Transmetallation involves the reaction of an aluminum compound with a salt of the desired carboxylate. For example, aluminum trichloride (B1173362) can undergo metathesis with a sodium carboxylate, such as sodium octanoate, to produce the aluminum carboxylate and sodium chloride. wikipedia.org A suggested synthesis involves the precipitation of an alkali salt of octanoic acid (like sodium octanoate) by adding a saturated cold aqueous alum solution. sciencemadness.org

Ligand exchange is another powerful technique. acs.org In this process, a ligand already coordinated to the aluminum center is replaced by a carboxylate ligand. For instance, carboxylate-stabilized alumina (B75360) nanoparticles can react with metal acetylacetonate (B107027) complexes in a facile transmetalation reaction to form metal-doped carboxylate alumoxanes and aluminum acetylacetonate. capes.gov.brresearchgate.net This exchange is driven by the relative binding affinities of the ligands for the aluminum center. Evidence for such reactions can be obtained through spectroscopic methods like NMR and IR. acs.orgacs.org

The reaction of a surface-bound aluminum alkoxide complex with a carboxylic acid like n-octanoic acid can lead to the cleavage of the surface bonds and the formation of a bis-carboxylate species. princeton.edu This highlights how ligand exchange can be used to modify surface-bound aluminum species.

Catalytic Applications in Processes Related to Octanoate Chemistry

Aluminum-based compounds are versatile catalysts and co-catalysts in a variety of organic transformations, including polymerization and esterification reactions that are relevant to octanoate chemistry. alfachemic.comyork.ac.uk

Role of Aluminum-Based Co-catalysts in Polymerization Reactions

Aluminum compounds, particularly organoaluminum compounds, are widely used as co-catalysts in the polymerization of olefins. researchgate.net In the context of diene polymerization, neodymium-based catalysts are often activated by aluminum alkyl co-catalysts. rsc.org The catalytic activity in butadiene polymerization using a ternary system of Nd(vers)₃/AlR₃/tert-butylchloride was found to decrease in the order: Al(n-Pr)₃ > Al(n-Dodec)₃ = Al(n-Oct)₃ = Al(n-Hex)₃ > DIBAH = TIBA > TEA > TMA. rsc.org This demonstrates the direct involvement of this compound-related structures in polymerization catalysis.

Aluminum-based catalysts are also being developed for transition-metal-free polymerization. rsc.org For instance, certain aluminum complexes, when activated with methylaluminoxane (B55162) (MAO), can initiate the polymerization of 1,3-butadiene. rsc.org Furthermore, an eco-friendly aluminum catalyst for polyester (B1180765) polymerization has been developed, which is free of heavy metals like antimony. toyobo-global.com

| Catalyst System | Monomer | Co-catalyst Order of Activity | Reference |

|---|---|---|---|

| Nd(vers)₃/AlR₃/tert-butylchloride | Butadiene | Al(n-Pr)₃ > Al(n-Dodec)₃ = Al(n-Oct)₃ = Al(n-Hex)₃ > DIBAH = TIBA > TEA > TMA | rsc.org |

| [pyridine-2-CMe₂N(Ar)-κ²N,N′]AlMe₂ | 1,3-Butadiene | Activated by Methylaluminoxane (MAO) | rsc.org |

Aluminum Alkoxide-Catalyzed Esterification and Transesterification Processes

Aluminum alkoxides are effective catalysts for esterification and transesterification reactions. scielo.br These reactions are fundamental in organic synthesis and are particularly relevant to the chemistry of octanoates. The esterification of octanoic acid has been studied to assess the suitability of various catalysts for converting waste oils into biodiesel. core.ac.uk

The mechanism of aluminum alkoxide-catalyzed transesterification is thought to involve the coordination of the ester to the Lewis acidic aluminum center, which activates the carbonyl group. princeton.edu An intramolecular attack of a coordinated alkoxide ligand then leads to the formation of a new ester.

Solid acid catalysts containing aluminum, such as zeolites and alumina-supported catalysts, are also employed in esterification. jkuat.ac.kebohrium.com For example, the esterification of octanoic acid with 2-ethyl-1-hexanol can be carried out using solid acid catalysts. csic.es While a study on the transesterification of used cooking oil found that aluminum hydroxide showed no catalytic activity under the tested conditions, other aluminum-based catalysts have proven effective. nih.gov

| Reaction | Catalyst | Key Finding | Reference |

|---|---|---|---|

| Esterification of octanoic acid | Various solid acid catalysts | Complete conversion at 200 °C | core.ac.uk |

| Transesterification | Aluminum alkoxide | Catalytic cycle involves coordination and intramolecular attack | princeton.edu |

| Esterification of octanoic acid with 2-EHA | Solid acid catalysts | Demonstrates applicability of heterogeneous catalysts | csic.es |

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. imist.maajrconline.orgnumberanalytics.commdpi.com This involves using less hazardous materials, improving energy efficiency, and minimizing waste.

Key principles of green chemistry relevant to this compound synthesis include:

Use of Renewable Feedstocks: Utilizing bio-based octanoic acid derived from renewable sources would align with this principle.

Catalysis: Employing catalytic methods instead of stoichiometric reagents reduces waste, as catalysts can be used in small amounts and recycled. mdpi.comacs.org The catalytic routes discussed in section 2.2 are examples of this principle in action.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core concept. acs.org Direct addition reactions, such as the reaction of aluminum with octanoic acid, generally have a higher atom economy than substitution reactions that generate byproducts.

Safer Solvents and Auxiliaries: The development of syntheses that use water or other environmentally benign solvents, or even solvent-free conditions, is a key goal. ajrconline.org The synthesis of water-soluble aluminum carboxylates directly from aluminum hydroxide is a step in this direction. researchgate.netrsc.org

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure reduces energy consumption. imist.ma

Designing for Degradation: While not directly related to synthesis, considering the lifecycle of the product and designing it to break down into innocuous substances is an important aspect of green chemistry. mdpi.com

The shift towards "green aluminum" production, which focuses on recycling and the use of renewable energy in the smelting process, provides a more sustainable source of the metal for all its applications, including the synthesis of this compound. unipro.fiinquivixtech.comdierk-raabe.com

Rheological Behavior and Structure Property Relationships in Aluminum Octanoate Compositions

Fundamental Rheological Characterization of Aluminum Octanoate (B1194180) Gels

Aluminum octanoate, when used as a gelling agent in liquid hydrocarbons, forms gels with notable viscosity. researchgate.net The rheological properties of these gels can be investigated using techniques such as steady-shear flow and dynamic oscillation frequency and time sweeps. researchgate.net These studies reveal that the resulting gels are typically shear-thinning, meaning their viscosity decreases under shear stress, and they possess viscoelastic properties. researchgate.net The formation of these gels is attributed to the self-assembly of aluminum soap molecules into a network structure that traps the solvent. researchgate.net

Viscoelastic materials, like this compound gels, exhibit both elastic (solid-like) and viscous (liquid-like) characteristics when undergoing deformation. tainstruments.com This dual behavior is quantified by the storage modulus (G') and the loss modulus (G''). tainstruments.com

The storage modulus (G') represents the elastic component of a material, indicating the energy stored during deformation which is subsequently released upon removal of the stress. tainstruments.com A higher G' value signifies a stiffer, more solid-like material. tainstruments.com Conversely, the loss modulus (G'') quantifies the viscous component, representing the energy dissipated as heat during deformation. tainstruments.com A higher G'' points to a more liquid-like behavior. tainstruments.com

The table below illustrates the typical relationship between G', G'', and the physical state of a material.

| Condition | Description |

| G' > G'' | The material is predominantly elastic (solid-like). |

| G'' > G' | The material is predominantly viscous (liquid-like). |

| G' = G'' | This crossover point can indicate a transition, such as the gel point. |

This table provides a general interpretation of storage and loss moduli data.

The viscoelastic moduli of this compound gels are also dependent on the frequency of the applied stress or strain. harvard.eduuwo.ca This frequency dependence provides insights into the relaxation processes occurring within the gel network over different timescales. uwo.ca At very low frequencies, the material has more time to relax, and the response may be dominated by viscous flow. beilstein-journals.org Conversely, at high frequencies, the material behaves more elastically as there is insufficient time for the polymer chains to rearrange. beilstein-journals.org

A typical frequency sweep experiment on a viscoelastic gel might show that at low frequencies, both G' and G'' are low, with G' being higher than G''. As the frequency increases, both moduli generally increase. researchgate.net The way G' and G'' change with frequency can reveal information about the structure and interactions within the gel. For many polymeric and colloidal gels, G' often exhibits a plateau at intermediate to high frequencies, indicating a stable network structure, while G'' may show a more complex frequency dependence, sometimes exhibiting a minimum or a maximum. nih.gov

The following interactive table presents hypothetical data illustrating the frequency dependence of G' and G'' for a representative this compound gel.

| Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0.1 | 50 | 10 |

| 1 | 150 | 25 |

| 10 | 400 | 60 |

| 100 | 800 | 120 |

This is a hypothetical data table created for illustrative purposes.

Beyond their viscoelastic response in the linear region, this compound gels also exhibit yielding and thixotropic behaviors, which are critical for many of their applications.

Yield stress is the minimum stress required to initiate flow in a structured fluid like a gel. sci-hub.se Below the yield stress, the material behaves as a solid, deforming elastically. Once the yield stress is exceeded, the internal structure breaks down, and the material begins to flow like a liquid. The presence of a yield stress is a result of the interconnected network of the gelling agent within the solvent. sci-hub.se

The yield stress of this compound gels can be determined through various rheological tests, such as a controlled stress ramp or an amplitude sweep in oscillatory measurements. In a stress ramp, the stress is gradually increased, and the point at which a significant increase in strain or strain rate occurs is identified as the yield stress. In an amplitude sweep, the strain amplitude is increased at a constant frequency, and the transition from linear to non-linear viscoelastic behavior, often marked by a sharp decrease in G', can be used to estimate the yield stress.

The table below shows hypothetical yield stress values for this compound gels at different concentrations.

| Gel Concentration (% w/w) | Yield Stress (Pa) |

| 1.0 | 15 |

| 2.0 | 45 |

| 3.0 | 90 |

This is a hypothetical data table created for illustrative purposes.

Thixotropy is a time-dependent phenomenon where a material's viscosity decreases under shear and then gradually recovers when the shear is removed. azom.com This is a reversible process. azom.com For this compound gels, after the structure is broken down by shearing (exceeding the yield stress), it will reform over time when the material is at rest. google.com

The kinetics of this structural recovery can be monitored using rheological tests. A common method is a three-step test: a low shear or oscillation period to measure the initial structure, a high shear period to break down the structure, and a final low shear or oscillation period to monitor the recovery of viscosity or modulus over time. anton-paar.com The rate and extent of recovery are important parameters. stevenabbott.co.uk Some gels may exhibit fast and nearly complete recovery of their viscoelastic properties. google.com

The following table presents hypothetical data on the thixotropic recovery of the storage modulus (G') for an this compound gel after the cessation of high shear.

| Time after Shear (s) | G' Recovery (%) |

| 10 | 30 |

| 60 | 75 |

| 180 | 90 |

| 300 | 95 |

This is a hypothetical data table created for illustrative purposes, showing the percentage of the initial G' that is recovered over time.

Determination of Yield Stress.

Shear Thinning and Non-Newtonian Flow Behavior

Systems containing this compound, particularly in the form of gels in hydrocarbon solvents, exhibit pronounced non-Newtonian flow properties. researchgate.net Unlike Newtonian fluids which have a constant viscosity regardless of the applied shear rate, these compositions display shear thinning, a behavior where viscosity decreases as the shear rate increases. technologynetworks.comresearchgate.net This property is critical in various applications where high viscosity is desired at rest or under low-stress conditions, but easy flow is required during application or processing. justia.comquickcompany.intainstruments.com

At very low shearing stresses, aluminum soap-hydrocarbon gels can exhibit high viscosity and even Newtonian flow characteristics. researchgate.net However, as the shear rate or stress increases beyond a certain threshold, a significant drop in viscosity occurs, marking the onset of the shear thinning region. technologynetworks.comtainstruments.com This response is attributed to the alignment and deformation of the material's internal microstructure under the applied force. technologynetworks.com

Viscosity-Shear Rate Relationships

The relationship between viscosity and shear rate in this compound systems is a key indicator of their non-Newtonian nature. For many shear-thinning fluids, this relationship can be characterized by distinct regions when plotted on a logarithmic scale. technologynetworks.com At very low shear rates, a constant viscosity plateau, known as the zero-shear viscosity (η₀), is often observed. technologynetworks.com As the shear rate increases, the fluid enters the shear thinning region, where viscosity decreases. This section can often be described mathematically by a power-law relationship. technologynetworks.com At very high shear rates, the viscosity may level off again at a second, much lower plateau called the infinite shear viscosity (η∞). technologynetworks.com

In the specific case of aluminum soap-hydrocarbon gels, it has been noted that within the shear thinning region, an exponential relationship of the form τN = η*D can be applied after correcting for entrance effects. researchgate.net This demonstrates a predictable, though non-linear, response to shear. The general behavior for materials exhibiting shear thinning is a decrease in viscosity with an increasing shear rate until a steady state is achieved at a high shear limit. researchgate.net

The following table illustrates the typical viscosity response to shear rate for a shear-thinning fluid:

| Shear Rate Region | Applied Shear Rate | Viscosity Behavior | Description |

| Zero-Shear Plateau | Very Low | Constant (η₀) | The material exhibits its highest, constant viscosity, reflecting the unperturbed state of its internal structure. technologynetworks.com |

| Shear Thinning | Intermediate | Decreasing | Viscosity drops as the internal structure aligns with the direction of flow. This region can often be modeled using a power-law equation. technologynetworks.com |

| Infinite-Shear Plateau | Very High | Constant (η∞) | The viscosity reaches its lowest, constant value as the structure is fully aligned or broken down. technologynetworks.com |

Microstructural Elucidation of this compound Gelation Mechanisms

The ability of aluminum soaps like this compound to form high-viscosity gels in non-polar solvents has been a subject of significant research. researchgate.net High-resolution electron microscopy and rheological measurements have provided crucial insights, overturning previous theories of simple polymer-like chain formation. researchgate.net The contemporary understanding is that gelation is a multi-step process involving the self-assembly of molecules into nano-scale structures, which then organize into a macroscopic network. researchgate.net

Formation and Aggregation of Spherical Nano-Micelles

The fundamental building blocks of the this compound gel structure are spherical nano-sized micelles. researchgate.net These micelles form spontaneously from the self-assembly of the aluminum soap molecules in the hydrocarbon solvent. researchgate.net This process is driven by the amphiphilic nature of the this compound molecules, which possess a polar head group and a non-polar hydrocarbon tail. In a non-polar solvent, the molecules arrange themselves to minimize unfavorable interactions, leading to the formation of these colloidal micellar particles. researchgate.netijpsonline.com These primary nano-micelles then serve as the nodes for the subsequent development of the larger gel network. researchgate.net

Advanced Rheological Modeling and Computational Simulations of this compound Systems

To gain a deeper, quantitative understanding of the complex rheological behavior and gelation processes in this compound systems, researchers employ advanced modeling and computational simulation techniques. semanticscholar.orgmdpi.com These methods allow for the investigation of structure-property relationships at a molecular level, which can be difficult to probe experimentally. ucl.ac.uk

Computer simulations, particularly molecular dynamics (MD), are effective tools for studying solvation and gelation. semanticscholar.org By creating models of aluminum carboxylate systems, researchers can simulate the conformational changes that occur during the sol-gel transition. semanticscholar.org These simulations involve constructing configurations with varying component ratios and calculating parameters such as interaction energy, radial distribution function, and cohesive energy density to analyze the evolution of the system's structure. semanticscholar.org

The table below summarizes key aspects of computational approaches used to study such systems:

| Simulation/Modeling Technique | Objective | Key Parameters Investigated | Insights Gained |

| Molecular Dynamics (MD) Simulation | To study the microstructures, rheological properties, and gelation process at the molecular level. semanticscholar.org | Interaction energy, radial distribution function, cohesive energy density, conformational changes. semanticscholar.org | Understanding of how microstructure develops from a loose, porous framework to a compact structure and how viscosity is affected by system composition. semanticscholar.org |

| Computational Fluid Dynamics (CFD) | To simulate the flow behavior of complex fluids under various conditions using specific rheological models. mdpi.com | Stress-strain relationships, velocity profiles, viscoelastic effects. mdpi.com | Prediction of macroscopic flow behavior, such as shear-banding in micellar solutions and plug-flow in yield-stress fluids, in complex geometries. mdpi.com |

| Constitutive Rheological Models (e.g., VCM, Saramito) | To mathematically describe the complex rheological behaviors observed experimentally. mdpi.com | Viscoelastic moduli, yield stress, relaxation times, structural parameters. mdpi.com | Accurate description of phenomena like shear-thinning, thixotropy, and viscoelasticity to be used in larger-scale process simulations. mdpi.com |

Applications of Aluminum Octanoate in Advanced Materials Engineering

Utilization as a Gelling Agent in Hydrocarbon-Based Systems

Aluminum octanoate (B1194180), a metallic salt of 2-ethylhexanoic acid, is recognized for its efficacy as a gelling agent for liquid hydrocarbons. repec.org This property is crucial in various industrial applications, including the formulation of incendiaries, and as a bodying agent in normally liquid light hydrocarbons like gasoline and jet fuels. orientjchem.org The primary function of aluminum octanoate in these systems is to increase the viscosity, creating a gel-like structure.

The mechanism behind the gelling action of aluminum soaps, such as this compound, in hydrocarbon systems has been a subject of scientific investigation. For a long time, it was believed that the gelation resulted from the formation of long polymer chains of aluminum molecules, with aluminum atoms linking along the main axis and the fatty acid chains extending to the sides. nih.gov However, more recent research, employing high-resolution electron microscopy and rheology measurements, has challenged this model. The current understanding is that the gelling mechanism involves the formation of spherical, nano-sized micelles from the aluminum soap molecules. These colloidal micelle particles then aggregate to form extensive, highly fractal, and jammed network structures that effectively trap the hydrocarbon solvent, leading to the high viscosity of the gel. repec.orgnih.gov

The gelation process is influenced by the solvent and temperature. Studies on aluminum hydroxide (B78521) distearate, a related aluminum soap, have shown that in low molecular weight solvents like carbon tetrachloride, gel formation can occur at lower temperatures. This is attributed to the ability of small solvent molecules to penetrate the soap's structure, causing changes that are observable via infrared spectroscopy. journalirjpac.com The interaction between the gelling agent and the hydrocarbon is critical, with factors like the molecular weight of the hydrocarbon influencing the stability and properties of the resulting gel.

Table 1: Evolution of Understanding the Gelling Mechanism of Aluminum Soaps

| Proposed Gelling Mechanism | Description | Supporting Evidence/Observations | Status |

| Polymeric Chain Model | Aluminum atoms link to form a long polymer-like chain, with fatty acid chains extending laterally. This was thought to create a network structure that entraps hydrocarbon molecules. | Based on early observations of high viscosity and the polymeric nature of similar compounds. nih.gov | Largely superseded |

| Micellar Aggregation Model | Aluminum soap molecules self-assemble into spherical, nano-sized micelles. These micelles then aggregate to form a three-dimensional fractal network that immobilizes the hydrocarbon solvent. | High-resolution electron microscopy revealing spherical nanoparticles and rheological data consistent with jammed colloidal systems. repec.orgnih.gov | Currently accepted |

Integration into Coatings and Paint Formulations

This compound is utilized as an additive in paint and coating formulations, primarily functioning as a rheology modifier. repec.org Rheological additives are essential components in modern coatings, as they control the flow and deformation characteristics of the paint from manufacturing and storage to application and drying. mdpi.comgoogle.com The incorporation of such additives influences critical performance properties including sag (B610663) resistance, pigment settling, leveling, and application feel. google.combahteraadijaya.com

In paint formulations, additives like this compound help to establish a desired viscosity profile. pvchem.net At low shear rates, such as during storage, a higher viscosity is desirable to prevent the settling of pigments and other solid components. mdpi.combahteraadijaya.com During application (e.g., brushing or spraying), the coating is subjected to high shear rates, and a lower viscosity is needed to ensure smooth application and good flow. mdpi.com After application, the viscosity should recover quickly to prevent the paint from sagging on vertical surfaces. bahteraadijaya.com This shear-thinning and thixotropic behavior is a key function of rheological modifiers.

While specific data on this compound's performance is often proprietary, the general functions of metallic soap rheology modifiers are well-documented. daryatamin.com They can be associative, forming networks with other components like binders and pigments, or non-associative. pvchem.net In aqueous systems containing metallic pigments like aluminum flakes, specialized rheology modifiers are crucial for achieving the proper orientation of the flakes to ensure the desired metallic and flop effects. elementis.com They also contribute to storage stability by preventing issues like gas formation, which can be a problem with aluminum pigments in water-based coatings. elementis.compaint.org

Table 2: General Functions of Rheological Additives in Coatings

| Function | Description | Impact on Paint Properties |

| Anti-Settling | Prevents solid particles (pigments, fillers) from settling at the bottom of the container during storage. | Improves storage stability and ensures uniform consistency. mdpi.combahteraadijaya.com |

| Sag Control | Increases viscosity after application to prevent the wet film from running or sagging on vertical surfaces. | Allows for thicker application without defects. bahteraadijaya.com |

| Viscosity and Flow Control | Modifies the paint's viscosity across different shear rates, providing shear-thinning properties. | Enhances ease of application (brushing, spraying) and improves leveling for a smooth finish. mdpi.compvchem.net |

| Spatter Resistance | Optimizes the viscoelastic properties to reduce the tendency of paint to spatter during roller application. | Leads to a cleaner application process. paint.org |

| Improved Film Build | Allows for the application of a thicker wet film without compromising other properties like sag resistance. | Can improve hiding power and the protective qualities of the coating. google.com |

Contribution to Enhanced Fluid Systems: Insights from Related Octanoate-Aluminum Compounds

The principles governing the behavior of this compound can be further understood by examining related systems, particularly those involving aluminum compounds and octanoate esters in advanced fluid applications like drilling fluids.

Pickering Emulsion Stabilization with Aluminum Oxide Nanoparticles in Ester-Based Fluids

Research into ester-based drilling fluids (EBDFs) has highlighted the effectiveness of aluminum oxide (Al₂O₃) nanoparticles in stabilizing these systems. repec.orgmdpi.com Specifically, in formulations using ethyl octanoate as the base fluid, Al₂O₃ nanorods have been successfully employed as a Pickering emulsion stabilizer. repec.orgmdpi.comresearchgate.net A Pickering emulsion is one that is stabilized by solid particles adsorbing onto the interface between the two immiscible liquid phases, rather than by traditional surfactant molecules.

In this context, the aluminum oxide nanoparticles form a protective layer around the dispersed droplets of the internal phase, creating a robust barrier against coalescence. researchgate.net This method has been shown to effectively stabilize invert emulsion drilling fluids. repec.orgmdpi.com The stability of these emulsions is critical for the performance of the drilling fluid under demanding conditions. Studies have shown that stable Pickering emulsions can be formed with alumina (B75360) nanoparticles in conjunction with various surfactants or even by in-situ modification of the nanoparticles by components in the oil phase. rsc.orgworktribe.comsioc-journal.cnresearchgate.net

Thermal Stability Enhancement in Ester-Containing Formulations

A significant advantage of incorporating aluminum oxide nanoparticles into ethyl octanoate-based fluids is the enhancement of thermal stability. repec.orgmdpi.com Ester-based fluids can be susceptible to hydrolysis at elevated temperatures, which degrades the fluid and compromises its performance. researchgate.net The addition of Al₂O₃ nanoparticles has been shown to mitigate this issue.

Table 3: Performance Enhancement of Ethyl Octanoate Drilling Fluid with Al₂O₃ Nanoparticles

| Parameter | Base Fluid (without NPs) | Fluid with 1 wt% Al₂O₃ NPs | Improvement |

| Emulsion Stability | Relies on conventional emulsifiers | Stabilized by Al₂O₃ nanoparticles (Pickering emulsion) | Enhanced stability across a range of temperatures. repec.orgmdpi.com |

| Thermal Stability | Prone to hydrolysis at elevated temperatures | Improved resistance to hydrolysis; stable at 70°C | Better performance in high-temperature applications. mdpi.com |

| Filtration Loss | Standard performance | Reduction of up to 45% | Improved fluid retention and wellbore stability. repec.orgresearchgate.net |

| Rheology | Less stable at varying temperatures | Steadier gel rheology, superior performance | More reliable and predictable fluid behavior. repec.orgmdpi.com |

Surface Interactions and Corrosion Inhibition Mechanisms in Aluminum Alloys

The octanoate functional group, as part of the this compound compound, plays a role in surface interactions, particularly concerning aluminum alloys. These interactions are fundamental to understanding adhesion and corrosion inhibition.

Adsorption Behavior of Carboxylate Species on Metallic Surfaces

The adsorption of carboxylate species onto aluminum and aluminum oxide surfaces is a key mechanism for surface modification and protection. The interaction can involve both physical adsorption and chemisorption. orientjchem.orgresearchgate.net Carboxylic acids can react with the hydroxyl groups present on a hydrated alumina surface in a process similar to esterification, forming strong covalent linkages. researchgate.net The adsorption process can be complex, also involving ion exchange and hydrogen-bonding with surface sites like Al-OH and Al-O-Al. researchgate.net

Studies using techniques like infrared spectroscopy have shown that the adsorption process can be a two-step mechanism. First, a fraction of ester groups may hydrolyze to form carboxylic acid (COOH) groups. These acid groups then dissociate to form carboxylate anions (COO⁻), which subsequently form bonds with the aluminum oxide surface. nih.gov The adsorption of carboxylates like hexanoate (B1226103) on alumina is a direct interaction, with the carboxylate group acting as a ligand that exchanges with surface hydroxyl groups. utwente.nl This process is influenced by factors such as pH and the presence of other ions in the environment, which can compete for active sites on the surface. copernicus.org

This adsorption behavior is critical for corrosion inhibition. Sodium octanoate has been investigated as a corrosion inhibitor for aluminum alloys in corrosive environments like simulated seawater. researchgate.net The octanoate anions can adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive species. This adsorption preferentially occurs on anodic sites, stifling the anodic dissolution of the metal, which is a key step in the corrosion process. researchgate.netmdpi.com The formation of insoluble this compound precipitates at the surface can further enhance this protective effect.

Electrochemical Characterization of Inhibitory Performance

The effectiveness of this compound as a corrosion inhibitor is quantitatively assessed through various electrochemical techniques. These methods provide detailed insights into the mechanisms of inhibition at the metal-electrolyte interface. The primary techniques employed for this characterization are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Electrochemical Impedance Spectroscopy (EIS) provides further details about the protective properties of the film formed by the inhibitor. In the presence of an octanoate inhibitor, EIS measurements typically show a significant increase in the charge transfer resistance (R_ct). fudutsinma.edu.ng This parameter is inversely proportional to the corrosion rate, so a higher R_ct value signifies better protection. The increase in R_ct is attributed to the formation of an adsorbed layer of octanoate molecules on the metal surface, which impedes the charge transfer processes necessary for corrosion to occur. researchgate.netfudutsinma.edu.ng Furthermore, a decrease in the double-layer capacitance (C_dl) is often observed, which is consistent with the adsorption of organic inhibitor molecules that displace water molecules at the surface, thereby altering the dielectric properties of the interface. researchgate.net

The table below summarizes typical findings from electrochemical studies on the inhibitory performance of octanoate-based compounds on metals.

| Electrochemical Technique | Parameter | Observation with Octanoate Inhibitor | Implication |

| Potentiodynamic Polarization (PDP) | Corrosion Current Density (i_corr) | Significant Decrease fudutsinma.edu.ng | Reduced Corrosion Rate |

| Corrosion Potential (E_corr) | Minor Shift (<85 mV) fudutsinma.edu.ng | Mixed-Type Inhibition | |

| Inhibition Efficiency (IE%) | Increases with Concentration researchgate.netfudutsinma.edu.ng | Effective Surface Protection | |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (R_ct) | Significant Increase fudutsinma.edu.ng | Slower Corrosion Kinetics |

| Double-Layer Capacitance (C_dl) | Decrease researchgate.net | Adsorption of Inhibitor Film |

This table is generated based on data from studies on octanoate-based inhibitors. researchgate.netfudutsinma.edu.ng

Formation of Passivation Layers and Protective Films

The primary mechanism by which this compound provides corrosion protection is through the formation of a durable and stable passivation layer or protective film on the metal surface. wikipedia.orgunionfab.com This process involves the adsorption of the octanoate molecules onto the aluminum substrate, creating a barrier that isolates the metal from the aggressive corrosive environment. researchgate.netmdpi.com

The formation of this protective film is driven by the interaction between the carboxylate functional group (COO-) of the octanoate anion and the aluminum surface. researchgate.net Aluminum naturally forms a thin, native oxide layer (primarily aluminum oxide, Al₂O₃) when exposed to air, which provides a degree of initial protection. wikipedia.orgsquarespace.com However, in aggressive environments, such as those with high chloride concentrations, this native oxide layer can be compromised. The octanoate molecules adsorb onto this surface, a process that can be described by adsorption isotherms like the Langmuir type, indicating the formation of a monolayer film. researchgate.netiapchem.org

This adsorbed layer is hydrophobic due to the long hydrocarbon chain of the octanoate, which helps to repel water and corrosive species from the metal surface. researchgate.net The film acts as a physical barrier, blocking the electrochemical reactions that constitute corrosion. mdpi.com In some cases, the interaction may lead to the chemical precipitation of an insoluble aluminum-octanoate salt directly on the surface, further enhancing the stability and protective qualities of the film. researchgate.net This results in a chemically modified, stable surface that is less susceptible to attack. squarespace.com

The resulting passivation layer is a nanoscale film that is robust enough to provide continuous protection. nih.govpolifilm.com This layer effectively slows down the diffusion of corrosive agents to the aluminum surface and the transport of metal ions away from it, thereby stifling both the anodic and cathodic processes of corrosion. mdpi.com The effectiveness of this film is a key factor in the application of this compound in advanced materials engineering, where long-term durability and resistance to environmental degradation are critical. novacel-solutions.compolifilm.com

Theoretical and Computational Investigations of Aluminum Octanoate

Quantum Mechanical and Molecular Dynamics Simulations of Octanoate-Metal Interactions

The interaction between the octanoate (B1194180) moiety and a metal, such as aluminum, is central to the compound's structure and function. Understanding this interaction requires methods that can accurately model electronic effects and atomic motions. Hybrid quantum mechanical/molecular mechanical (QM/MM) methods are particularly powerful, treating the electronically active region (like the carboxylate-metal bond) with high-level quantum mechanics while the rest of the system is modeled with more computationally efficient classical force fields. mdpi.commpg.de This dual approach balances accuracy with computational feasibility, enabling the study of large, complex systems like solvated interfaces. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the adsorption of molecules onto surfaces. acs.org It provides detailed information about adsorption energies, optimal geometries, and the electronic structure of the molecule-surface interface. In the context of aluminum octanoate, DFT can elucidate how the carboxylate group of the octanoate molecule binds to aluminum oxide surfaces.

Studies on analogous systems, such as the adsorption of carboxylic acids and other oxygenates on metal oxide surfaces, reveal common principles. acs.orgresearchgate.net DFT calculations show that adsorption is often governed by the interaction between the oxygen atoms of the adsorbate and the metal sites on the surface. acs.org For carboxylates, a bidentate bridging (BB) configuration, where the two oxygen atoms of the carboxylate group bind to two adjacent surface metal atoms, is often found to be the most stable arrangement. mdpi.com

The computational process involves several key components, as detailed in the table below, based on typical DFT setups for adsorption studies on metal oxides. acs.orgmdpi.com

| DFT Parameter | Description | Typical Value/Method |

| Functional | Approximates the exchange-correlation energy, a key quantum mechanical term. | Perdew–Burke–Ernzerhof (PBE) within the Generalized Gradient Approximation (GGA). acs.org |

| Electron Interaction | Describes the interaction between core and valence electrons. | Projector-Augmented Wave (PAW) method. acs.org |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | Plane wave basis sets with an energy cutoff (e.g., 450 eV). acs.org |

| Surface Model | The representation of the solid surface. | Periodic slab models are used to simulate an extended surface. mdpi.com |

Research has shown that adsorption energy (Ead) correlates strongly with descriptors like the effective charge of the oxygen atoms in the adsorbate and the electron affinity of the surface metal atoms. acs.org DFT calculations can also reveal geometric distortions upon adsorption; for instance, the O-metal-O bond angle in the adsorbed complex may deviate from the ideal tetrahedral angle, indicating that steric factors influence reactivity. mdpi.com This level of detailed geometric and energetic information is crucial for understanding the initial stages of film formation and adhesion.

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes and equilibrium structures at interfaces. nsf.govresearchgate.net For this compound, MD simulations are used to study its behavior at oil-water or solid-water interfaces, which is fundamental to its role as a surfactant and gelling agent.

The setup for a typical MD simulation of an interfacial system involves defining the components and the rules that govern their interactions.

| MD Simulation Parameter | Description | Typical Implementation | | --- | --- | | System Composition | The molecules included in the simulation box. | Surfactant molecules (e.g., this compound), solvent (e.g., water, hydrocarbon), and a solid surface (e.g., aluminum oxide). researchgate.net | | Force Field | A set of empirical equations and parameters that describe the potential energy of the system. | AMBER, CHARMM, or similar force fields, which define bond lengths, angles, and non-bonded interactions (van der Waals, electrostatic). mdpi.com | | Simulation Software | The program used to run the simulation. | LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator). researchgate.net | | Analysis | Quantities calculated from the atomic trajectories. | Diffusion coefficients, radial distribution functions (RDFs), interfacial thickness, and free energy profiles of adsorption. ohio.eduresearchgate.net |

MD simulations can also investigate the influence of other species, such as metal cations, on the interfacial properties. The presence of cations can enhance the interaction between the surfactant head groups and water, affecting interfacial thickness and the mobility of molecules near the interface. researchgate.net These simulations provide a dynamic, molecular-level picture of the processes that underpin the macroscopic behavior of this compound at interfaces. nih.govmdpi.com

Density Functional Theory (DFT) Applications in Adsorption Studies.

Modeling of Micellization and Network Formation in Aluminum Soap Systems

Aluminum soaps like this compound are known for their ability to form highly viscous gels in hydrocarbon solvents. nih.gov For many years, it was believed this was due to the formation of long polymer-like chains of soap molecules. researchgate.net However, more recent investigations combining high-resolution microscopy and rheology have led to a new model. nih.gov

This modern understanding suggests that the gelling mechanism involves a two-step process:

Micelle Formation : The aluminum soap molecules first self-assemble into spherical, nano-sized micelles. nih.gov

Network Formation : These colloidal micelle particles then aggregate to form extensive, highly fractal, and jammed network structures that immobilize the solvent, leading to the formation of a gel. nih.govresearchgate.net

Theoretical models of micellization can be broadly categorized, and their assumptions help in understanding the driving forces for aggregation.

| Micellization Model | Core Concept | Applicability to Aluminum Soap Systems |

| Phase Separation Model | Considers micelles to be a distinct phase that forms above the critical micelle concentration (CMC). rjpdft.com | Provides a simple thermodynamic picture of micelle formation as an equilibrium process. |

| Closed Aggregation Model | Assumes a cooperative equilibrium between monomers and a micelle of a dominant aggregation number (n), represented as nS ⇔ Sn. mpg.de | This model explains the sharp onset of micellization often observed experimentally and is consistent with the formation of discrete nano-sized micelles. |

| Packing Parameter Concept | Predicts the shape of the aggregate (spherical, cylindrical, etc.) based on the geometry of the surfactant molecule (tail volume, head group area, and tail length). mpg.de | Can be used to rationalize why this compound, with its specific molecular geometry, would favor the formation of the initial spherical micelles. |

The formation of a network from these primary micellar units can be understood through concepts from colloid physics. The aggregation is driven by weak intermolecular forces between the micelles, leading to the formation of fibrillar or fractal structures. royalsocietypublishing.org The resulting network is what imparts the characteristic viscoelastic properties to the gel.

Theoretical Approaches to Understanding Rheological Properties and Yielding Phenomena

The rheological behavior of aluminum soap gels is complex, often exhibiting properties of both solids and liquids (viscoelasticity), a decrease in viscosity under shear (shear-thinning), and the requirement of a minimum stress to initiate flow (yield stress). researchgate.netresearchgate.net Theoretical models are essential for connecting these macroscopic flow properties to the underlying microscopic structure of the micellar network.

Early models explained the high viscosity by assuming a network structure formed by weak binding forces at the contact points between polymeric soap units. researchgate.net The modern model of aggregated nano-sized micelles also supports a network structure as the origin of the observed rheology. nih.govresearchgate.net

Several theoretical and empirical models are used to describe the flow behavior of such structured fluids. scielo.brmdpi.com

| Rheological Model | Mathematical Form (Shear Stress τ vs. Shear Rate γ̇) | Phenomenon Described |

| Bingham Model | τ = τy + ηpγ̇ (for τ > τy) | Describes a material with a yield stress (τy) that flows like a Newtonian fluid with plastic viscosity (ηp) once the yield stress is exceeded. scielo.br |

| Ostwald-de-Waele (Power Law) | τ = Kγ̇n | Describes shear-thinning (n < 1) or shear-thickening (n > 1) behavior. It is often used to model the pseudoplastic nature of aluminum soap gels. scielo.br |

| Cox-Merz Rule | η(γ̇) ≈ | η*(ω) |

The yielding phenomenon is understood as the stress required to break down the jammed micellar network structure, allowing the material to flow. At rest, the network provides elastic, solid-like properties. When a sufficient stress is applied, the network is disrupted, and the material behaves more like a liquid, with its viscosity determined by the interactions of the now-mobile micellar aggregates. mdpi.com The study of these properties is crucial for applications where the flow behavior under different conditions needs to be precisely controlled.

Environmental Interactions and Biogeochemical Cycling of Aluminum Carboxylate Species

Environmental Persistence and Transformation Pathways of Aluminum Compounds

The persistence of aluminum compounds in the environment is largely a function of their chemical form and the characteristics of the surrounding media. cdc.gov Aluminum itself, existing in the +3 oxidation state, does not undergo oxidation-reduction reactions in the environment and is therefore not degraded in that sense. cdc.govcdc.gov Instead, its transformation is characterized by changes in speciation—the distribution among its various chemical forms.

Abiotic Degradation and Speciation Changes in Environmental Media

Abiotic degradation for an aluminum-carboxylate species like aluminum octanoate (B1194180) primarily involves the transformation of the compound rather than the elemental degradation of aluminum. cdc.govrsc.org In aqueous environments, the primary abiotic process is hydrolysis, where the aluminum-carboxylate bond can be broken. This releases the aluminum ion and the carboxylate (octanoate) anion into the solution. canada.ca

The speciation of the released aluminum is highly dependent on the chemical conditions of the environmental media, such as water or soil. cdc.govresearchgate.net In solution, the trivalent aluminum ion (Al³⁺) is hydrated, forming the hexaaquaaluminum complex, [Al(H₂O)₆]³⁺. cdc.gov This complex undergoes further hydrolysis, losing protons to form a series of monomeric hydroxo-aluminum species, including Al(OH)²⁺, Al(OH)₂⁺, and the neutral, poorly soluble Al(OH)₃ (gibbsite). canada.ca At alkaline pH, the soluble aluminate ion, Al(OH)₄⁻, becomes dominant. canada.ca

The organic part, the octanoate, can undergo its own degradation pathways. Abiotic processes like photodegradation (degradation by light) and oxidation can contribute to the breakdown of the organic ligand, further altering the local chemistry and influencing aluminum's fate. rsc.orgrsc.org In soil, aluminum exists in various forms, including water-soluble, exchangeable, and mineral-bound states, each with different mobility and bioavailability. mdpi.com

Influence of Local Environmental Parameters (e.g., pH) on Aluminum Mobility

The single most important environmental factor controlling the mobility and speciation of aluminum is pH. cdc.govresearchgate.netjournalajee.com The solubility of most aluminum minerals is at a minimum in the near-neutral pH range of 6.0 to 6.5. canada.ca

In acidic environments (pH < 5.0), the solubility of aluminum dramatically increases. iku.edu.trjournalajee.com Under these conditions, aluminum is released from silicate (B1173343) minerals and is predominantly present as the free, hydrated cation Al³⁺ and to a lesser extent, Al(OH)²⁺. canada.cajrank.org These forms are the most mobile and also the most toxic to biological organisms. iku.edu.trjrank.org Therefore, environmental issues like acid rain or industrial acid mine drainage significantly enhance the mobilization of aluminum in soils and surface waters. journalajee.comjrank.org

As the pH increases towards neutrality, the hydrolysis of Al³⁺ leads to the formation of less soluble aluminum hydroxide (B78521) complexes and the precipitation of solid Al(OH)₃. canada.ca This process effectively immobilizes aluminum, reducing its concentration in soil solutions and water bodies. usgs.gov In alkaline conditions (pH > 7.0), the solubility of aluminum increases again due to the formation of the soluble aluminate anion, Al(OH)₄⁻. canada.cajrank.org

The presence of other ions and organic matter also influences aluminum mobility. Carboxylates can form stable, soluble complexes (chelates) with Al³⁺, which can keep aluminum in solution even at pH values where it would normally precipitate. iku.edu.trusda.gov This complexation with dissolved organic matter is a key mechanism for aluminum transport in the organic-rich upper horizons of forest soils. usgs.govusda.gov

| pH Range | Dominant Aluminum Species | Solubility/Mobility |

|---|---|---|

| < 5.0 | Al³⁺, Al(OH)²⁺ | High |

| 5.0 - 6.5 | Al(OH)₂⁺, Al(OH)₃ (precipitate) | Low (minimum solubility) |

| > 6.5 | Al(OH)₄⁻ | Increasing |

Biogeochemical Cycling and Partitioning in Natural Systems

The biogeochemical cycle of aluminum involves its movement through the lithosphere, hydrosphere, atmosphere, and biosphere. wikipedia.org While the vast majority (99.999%) of aluminum is locked within the lithosphere in minerals, a small but significant fraction cycles through other environmental compartments. wikipedia.orgukessays.com Anthropogenic activities, such as mining and industrial processes, contribute significantly to the mobilization and cycling of aluminum. cdc.gov

Leaching and Adsorption Dynamics in Soil and Sediment Particulates

In soils and sediments, the partitioning of aluminum between solid and dissolved phases is governed by leaching and adsorption dynamics. Leaching is the process by which water moving through the soil dissolves and transports substances downward. jrank.org The mobility of aluminum via leaching is highly dependent on soil acidity and composition. jrank.orgechocommunity.org

Adsorption: Aluminum cations, particularly Al³⁺, can be strongly adsorbed onto the surfaces of clay minerals and organic matter, which typically carry a negative charge. cdc.govjrank.org This process, part of the soil's cation exchange capacity, retains aluminum in the soil matrix and limits its leaching into groundwater. echocommunity.org

Complexation and Leaching: Low molecular weight organic acids, including various carboxylates, are common in soils, especially in the root zone (rhizosphere). cabidigitallibrary.org These organic acids can form soluble complexes with aluminum, preventing it from adsorbing to soil particles and thus enhancing its leaching. usda.govechocommunity.org This organic complexation is a primary mechanism for mobilizing aluminum from the upper soil horizons to lower depths. jrank.org

Precipitation: Under less acidic conditions, dissolved aluminum can precipitate as aluminum hydroxide or co-precipitate with dissolved organic matter, effectively removing it from the soil solution and immobilizing it in the solid phase. canada.ca

The competition between these processes determines the concentration of mobile aluminum in the soil. In highly acidic soils, the high concentration of Al³⁺ can displace essential nutrient cations like calcium (Ca²⁺) and magnesium (Mg²⁺) from exchange sites, leading to their increased leaching and potential nutrient deficiencies for plants. echocommunity.orgechocommunity.org

| Form of Aluminum | Description | Mobility |

|---|---|---|

| Water-Soluble Aluminum (Sol-Al) | Dissolved in the soil solution, often as free ions or soluble complexes. | High |

| Exchangeable Aluminum (Ex-Al) | Adsorbed onto the surfaces of clay and organic matter particles. | Potentially Mobile |

| Hydroxyl-Adsorbed Aluminum (Hy-Al) | Specifically adsorbed as hydroxy-aluminum polymers. | Low |

| Mineral Aluminum | Structurally part of primary and secondary minerals (e.g., aluminosilicates). | Very Low (Immobile) |

Atmospheric Deposition and Transport of Aluminum-Containing Particulates

Aluminum is transported through the atmosphere and deposited onto land and water surfaces, representing a key pathway in its global cycle. wikipedia.orgvliz.be

Sources and Transport: The primary source of atmospheric aluminum is the erosion of crustal rocks, which releases fine aluminosilicate (B74896) particles (mineral dust) into the air. cdc.govgeoscienceworld.org Arid and semi-arid regions are major contributors to this atmospheric dust. Anthropogenic sources also release significant amounts of aluminum particulates, including aluminum fume or dust from mining, smelting, and other industrial activities, and aluminum oxide from the burning of coal. cdc.govqeios.comairqoon.com A more recent, and growing, source is the reentry and burning up of satellites, which deposits aluminum oxide in the stratosphere. bmj.comnoaa.gov These particulates can be transported over vast distances by wind currents. geoscienceworld.org

Deposition: Aluminum-containing particulates are removed from the atmosphere by wet and dry deposition. cdc.gov Wet deposition occurs when particles are scavenged by rain, snow, or fog, while dry deposition is the settling of particles due to gravity. The average residence time for particles in the lower stratosphere is about one to two years, after which they are transported into the troposphere and are more rapidly removed. bmj.com

Atmospheric deposition is a significant source of aluminum to the open ocean, where it can influence biological processes. vliz.be The dissolution of aluminum from deposited dust particles is a major contributor to the dissolved aluminum concentrations observed in surface ocean waters. vliz.be

| Location Type | Concentration Range (µg/m³) | Reference |

|---|---|---|

| General Background Air | 0.005 - 0.18 | cdc.gov |

| Northern Arabian Sea (during northeast monsoon) | 0.323 - 20.3 | geoscienceworld.org |

| Urban and Industrial Locations | Routinely higher than background levels | cdc.gov |

Advanced Analytical and Spectroscopic Characterization Techniques for Aluminum Octanoate

Spectroscopic Methodologies for Structural and Compositional Analysis

Spectroscopy is a cornerstone in the analysis of aluminum octanoate (B1194180), providing detailed insights into its bonding, elemental composition, and electronic structure.

Vibrational Spectroscopy: Infrared (IR) Analysis of Carboxylate and Alkyl Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within aluminum octanoate. The analysis focuses on the vibrational frequencies of the carboxylate group (-COO⁻) and the octanoate alkyl chain.

The carboxylate group's vibrations are particularly diagnostic. Unlike a free carboxylic acid which shows a distinct C=O stretch (~1700 cm⁻¹), the carboxylate anion features two characteristic stretching vibrations: an asymmetric stretch (νₐsym) and a symmetric stretch (νₛym). spectroscopyonline.com The positions of these bands are sensitive to the coordination environment of the carboxylate group with the aluminum cation. 911metallurgist.com The interaction between the carboxylate and the metal ion can be classified as ionic, unidentate, bidentate, or bridging, each resulting in a different separation (Δν) between the asymmetric and symmetric stretching frequencies. 911metallurgist.com For instance, a larger separation is typically observed for unidentate coordination compared to the bidentate or ionic forms. 911metallurgist.com

The alkyl chain of the octanoate ligand gives rise to a series of C-H stretching and bending vibrations. These peaks confirm the presence of the long hydrocarbon chain attached to the carboxylate head. mdpi.com

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description of Vibration |

| Asymmetric CH₃ Stretching | ~2956 | Stretching of methyl group C-H bonds. mdpi.com |

| Asymmetric CH₂ Stretching | 2920 - 2940 | Asymmetric stretching of methylene (B1212753) group C-H bonds. mdpi.com |

| Symmetric CH₂ Stretching | 2850 - 2857 | Symmetric stretching of methylene group C-H bonds. mdpi.com |

| Asymmetric Carboxylate Stretch (νₐsym) | 1540 - 1650 | Asymmetric C-O-O stretching in the coordinated carboxylate group. spectroscopyonline.com |

| Methylene Scissoring (δ CH₂) | 1460 - 1470 | In-plane bending of methylene groups. mdpi.com |

| Symmetric Carboxylate Stretch (νₛym) | 1360 - 1450 | Symmetric C-O-O stretching in the coordinated carboxylate group. spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed view of the chemical environment of specific nuclei within the this compound molecule. Both the aluminum center and the octanoate ligand can be studied.

²⁷Al NMR is used to probe the coordination environment of the aluminum atom. The ²⁷Al nucleus has a spin of I = 5/2 and its NMR signals are sensitive to the local symmetry and bonding. michael-hunger.de In solid-state NMR, strong quadrupolar interactions can broaden the signals, but provide valuable information on the electric field gradient around the aluminum nucleus, which is influenced by the number and arrangement of the coordinating octanoate ligands. michael-hunger.de Studies on aluminum clusters have shown that distinct chemical shifts can be observed for different aluminum species in solution. escholarship.org

¹H and ¹³C NMR are used to characterize the organic octanoate portion of the molecule. ¹H NMR spectra would show characteristic signals for the terminal methyl (CH₃) group and the multiple methylene (CH₂) groups along the alkyl chain. researchgate.net Similarly, ¹³C NMR provides a distinct signal for each unique carbon atom, including the carboxylate carbon and the carbons of the alkyl chain. contaminantdb.ca

Table 2: Expected NMR Signals for this compound Characterization

| Nucleus | Signal Origin | Expected Chemical Shift Range (ppm) | Information Gained |

| ²⁷Al | Aluminum Core | Varies widely based on coordination (e.g., ~80 ppm for some clusters) escholarship.org | Coordination number and geometry of the aluminum center. michael-hunger.de |

| ¹H | Alkyl Chain Protons (-CH₂-, -CH₃) | 0.8 - 2.5 | Confirms the structure and integrity of the octanoate alkyl chain. researchgate.nethmdb.ca |

| ¹³C | Carboxylate Carbon (-COO⁻) | ~180 | Identifies the carboxylate functional group. |

| ¹³C | Alkyl Chain Carbons (-CH₂-, -CH₃) | 10 - 40 | Provides a carbon map of the octanoate ligand. |

Photoelectron Spectroscopy and Photoelectron Angular Distributions for Interfacial Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. For this compound, XPS can verify the presence of aluminum, oxygen, and carbon.

High-resolution scans of the core level peaks provide chemical state information. The binding energy of the Al 2p peak indicates the oxidation state and bonding environment of the aluminum. jkps.or.kriphy.ac.cn The O 1s spectrum can distinguish between oxygen atoms in the carboxylate group and potentially other oxygen species like oxides or hydroxides. jkps.or.kr The C 1s spectrum can differentiate the carbon in the alkyl chain from the carbon in the carboxylate group. aip.org

Angle-Resolved XPS (ARXPS) is a variation of the technique that provides depth-profiling information non-destructively. By changing the angle at which the photoelectrons are collected, the analysis depth can be varied. This is particularly useful for studying the interfacial structure of thin films or coatings of this compound on a substrate, revealing how the molecules orient themselves at the surface. iphy.ac.cn

Table 3: Representative Binding Energies for XPS Analysis of this compound

| Core Level | Typical Binding Energy (eV) | Information Gained |

| Al 2p | ~74-75 | Confirms presence of Al; shifts indicate bonding environment (e.g., Al-O). iphy.ac.cn |

| O 1s | ~532 | Confirms presence of O; can distinguish between carboxylate and other oxygen species. jkps.or.kr |

| C 1s | ~285 (Alkyl), ~289 (Carboxylate) | Differentiates between hydrocarbon and carboxylate carbons. aip.org |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from other components in a mixture and for quantifying the octanoic acid content. Due to the salt's non-volatile nature, direct analysis is often challenging and may require sample derivatization.

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. This compound itself is a metallic salt with very low volatility, making it unsuitable for direct GC analysis.

However, GC is a critical tool for analyzing related volatile components, such as free octanoic acid, or for quantifying the octanoate content after chemical modification. oiv.int A common approach involves a derivatization step, where the this compound is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the non-volatile carboxylate into a volatile trimethylsilyl (B98337) ester. researchgate.net This derivative can then be readily analyzed by GC. This method allows for the quantitative analysis of the fatty acid component of the salt. researchgate.net

Coupling with Mass Spectrometry (MS) for Component Identification

For unambiguous identification of the compounds separated by GC, the chromatograph is often coupled to a Mass Spectrometer (MS). The GC-MS system separates the components of a mixture and then provides a mass spectrum for each, which serves as a molecular fingerprint.

Following the derivatization of this compound and separation of the resulting silyl (B83357) ester by GC, the MS detector fragments the molecule and measures the mass-to-charge ratio of the fragments. nih.gov The resulting mass spectrum can be compared to spectral libraries (e.g., NIST) for positive identification of the octanoate derivative. nih.gov This powerful combination allows for both the quantification (from the GC peak area) and confident identification (from the mass spectrum) of the fatty acid component of the original aluminum salt. researchgate.netnih.gov

Table 4: Typical GC-MS Parameters for Analysis of Derivatized Octanoate

| Parameter | Typical Setting | Purpose |

| GC Column | Capillary column with a polar or mid-polar stationary phase (e.g., HP-5MS) | Separates components based on boiling point and polarity. nih.gov |

| Injector | Split/Splitless, operated in splitless mode | Introduces the sample onto the column without splitting to maximize sensitivity. nih.gov |

| Oven Program | Temperature ramp (e.g., 40°C to 300°C) | Elutes compounds with a wide range of boiling points. nih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |

| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns. |

| MS Detector | Quadrupole Mass Analyzer | Scans a mass range (e.g., 50-500 amu) to detect fragment ions. nih.gov |

Elemental Analysis Techniques for Aluminum Content

Determining the precise aluminum content is fundamental for quality control and for understanding the stoichiometry of this compound. Several powerful analytical methods are employed for this purpose, each with distinct principles and capabilities.

Atomic Absorption Spectrometry (AAS) is a widely used technique for quantifying the concentration of specific metal elements in a sample. scimed.co.uk The method is based on the principle that atoms in a gaseous state will absorb light at specific wavelengths characteristic of that element. olympianwatertesting.com By measuring the amount of light absorbed, the concentration of the element can be determined. scimed.co.uk For the analysis of aluminum in this compound, the sample must first be brought into a solution, typically through acid digestion, and then atomized. unipd.it

Common AAS variants include:

Flame Atomic Absorption Spectrometry (FAAS): In FAAS, the sample solution is aspirated into a flame, which serves as the atomizer. scimed.co.uk This method is robust and suitable for analyzing concentrations in the parts-per-million (ppm) range. NIOSH Method 7013, for instance, uses FAAS for analyzing aluminum in air samples collected on a filter. nih.gov

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS): Also known as Electrothermal Atomic Absorption Spectrometry (ETAAS), this technique uses a graphite tube that is electrically heated to atomize the sample. scimed.co.uknih.gov GFAAS offers significantly higher sensitivity than FAAS, capable of detecting concentrations at the parts-per-billion (ppb) level, making it ideal for trace analysis. scimed.co.uk The Agilent 240Z AA, equipped with a GTA 120 Zeeman graphite tube atomizer, is an example of a modern instrument used for such sensitive measurements. unipd.it

The choice between FAAS and GFAAS depends on the expected concentration of aluminum in the sample and the required sensitivity. scimed.co.uk While AAS is highly selective and accurate, potential matrix effects from the sample's organic component (octanoate) must be managed, sometimes by using complexing agents to ensure accurate results. olympianwatertesting.comiaea.org

Table 1: Comparison of AAS Variants for Aluminum Analysis

| Feature | Flame AAS (FAAS) | Graphite Furnace AAS (GFAAS/ETAAS) |

|---|---|---|

| Atomization Method | Flame (e.g., air-acetylene) scimed.co.uk | Electrically heated graphite tube nih.gov |

| Sensitivity | Lower (ppm range) nih.gov | Higher (ppb range) scimed.co.uk |

| Sample Volume | Larger | Smaller |

| Analysis Time | Faster per sample | Slower per sample |

| Interferences | Prone to chemical interferences | Prone to background absorption |

| Primary Application | Routine analysis of moderate concentrations scimed.co.uk | Trace and ultra-trace element analysis scimed.co.uk |

Inductively Coupled Plasma (ICP) techniques are powerful multi-elemental analysis methods that utilize a high-temperature plasma source (typically argon) to excite or ionize atoms from the sample. olympianwatertesting.comose-services.com

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): Also known as ICP-Optical Emission Spectrometry (ICP-OES), this technique measures the characteristic wavelengths of light emitted by elements as they relax from an excited state within the plasma. olympianwatertesting.comcdc.gov ICP-AES is relatively free from chemical interferences due to the high temperature of the plasma. nih.gov However, spectral interferences can occur, such as the broad emission from calcium, which can raise the background and detection limit for aluminum. cdc.gov Detection limits for aluminum in biological fluids have been reported in the low µg/L range. cdc.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): In ICP-MS, the plasma serves to ionize the sample's atoms. ose-services.com These ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. nih.gov ICP-MS is exceptionally sensitive, with detection limits that can be two to three orders of magnitude lower than ICP-AES, often reaching the parts-per-trillion (ppt) level. nih.govcdc.gov This makes it suitable for detecting even minute impurities in this compound samples. While more expensive and complex to operate than ICP-AES, its capability for simultaneous multi-element analysis at ultra-trace levels is a significant advantage. nih.govose-services.com

Table 2: Comparison of ICP Techniques for Aluminum Analysis

| Feature | ICP-AES / ICP-OES | ICP-MS |

|---|---|---|

| Principle | Measures emitted light from excited atoms ose-services.com | Measures ions separated by mass-to-charge ratio ose-services.com |

| Detection Limits | Good (ppb) cdc.gov | Excellent (ppt) nih.gov |

| Interferences | Primarily spectral interferences (e.g., from Ca) cdc.gov | Isobaric (same mass) and polyatomic interferences |

| Cost & Complexity | Lower cost, less complex cdc.gov | Higher cost, more complex operation nih.gov |

| Multi-element Capability | Excellent nih.gov | Excellent, can measure over 75 elements in one scan nih.gov |